Studies have shown that phenformin can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and melanoma [, ]. This effect is attributed to its ability to induce cell cycle arrest, primarily in the G1 phase, preventing uncontrolled cell division [].
Phenformin is believed to exert its anti-cancer effects through various mechanisms, including targeting specific signaling pathways that promote cancer cell growth and survival. One key pathway targeted by phenformin is the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism []. Phenformin activates AMPK, leading to the suppression of mTOR signaling, a pathway essential for cancer cell growth and proliferation []. Additionally, phenformin has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R) pathway, further contributing to its anti-tumor activity [].
Research suggests that phenformin might be more effective when combined with other anti-cancer therapies. Studies have shown promising results when combining phenformin with BRAF inhibitors in melanoma and vemurafenib in other cancer models [, ]. This suggests that phenformin could potentially enhance the efficacy of existing cancer treatments and overcome drug resistance.
Phenformin is an antidiabetic drug belonging to the biguanide class. It was previously marketed under the brand name DBI by Ciba-Geigy but was withdrawn from most markets in the late 1970s due to a high risk of a serious side effect called lactic acidosis []. However, research interest in phenformin persists due to its potential benefits in other areas, such as cancer treatment [].
Phenformin's molecular structure consists of a biguanide core, characterized by two guanidino groups linked by a central carbon chain []. This structure contributes to its ability to interact with cellular membranes and influence glucose metabolism []. Notably, compared to metformin, another biguanide drug, phenformin has a less polar structure and higher lipid solubility, potentially affecting its cellular uptake and mechanism of action [].
While the complete synthesis pathway for phenformin is proprietary information, scientific literature suggests a multi-step process involving the condensation of guanidine with various precursors []. Due to safety concerns, detailed information on its synthesis is not widely available.
The primary breakdown product of phenformin in the body is believed to be diguanide, though the exact metabolic pathway is not fully elucidated [].
Phenformin's mechanism of action in lowering blood sugar is not fully understood but likely involves several pathways. Like metformin, it is thought to improve insulin sensitivity and decrease hepatic glucose production []. However, unlike metformin, phenformin may also inhibit mitochondrial complex I activity, potentially contributing to its higher risk of lactic acidosis [].
The primary safety concern with phenformin is lactic acidosis, a potentially fatal buildup of lactic acid in the blood. This risk is believed to be associated with phenformin's effects on mitochondrial function []. Due to this high risk, phenformin was withdrawn from most markets.
The primary metabolic pathway for phenformin involves aromatic hydroxylation, leading to the formation of 4-hydroxyphenformin, which is subsequently conjugated with glucuronic acid for excretion. Approximately 50% of an administered dose is eliminated via urine within 24 hours, with two-thirds as unchanged drug and one-third as the hydroxylated metabolite . Its dissociation constants (pKa) are reported as 2.7 and 11.8 at 32 °C, indicating its weakly acidic nature in aqueous solutions .
Phenformin exhibits its pharmacological effects primarily through the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells. By activating AMPK, phenformin mimics a state of low caloric intake, promoting glucose uptake by insulin-sensitive tissues while inhibiting gluconeogenesis in the liver . This mechanism contributes to its hypoglycemic properties. Additionally, phenformin has been shown to inhibit mitochondrial complex I more potently than metformin, leading to reduced ATP production and further activation of AMPK .
Phenformin can be synthesized through a straightforward chemical reaction involving the condensation of guanidine with phenethylamine. This process typically allows for high yields and purity of the final product. The synthesis is notable for being efficient and requiring only one step, making it accessible for pharmaceutical applications .
Historically, phenformin was used primarily for managing type 2 diabetes mellitus due to its ability to lower blood glucose levels effectively. Although it has been withdrawn from many markets due to safety concerns, recent studies have explored its potential applications beyond diabetes management, particularly in oncology. Research indicates that phenformin may possess anticancer properties by inhibiting tumor cell growth and proliferation through AMPK activation and mTOR pathway modulation .
Phenformin shares structural similarities with other biguanides such as metformin and buformin but differs significantly in potency and safety profiles.
Compound | Chemical Formula | Potency (vs Tumor Cells) | Risk of Lactic Acidosis |
---|---|---|---|
Phenformin | High | High | |
Metformin | Moderate | Low | |
Buformin | Moderate | Moderate |
Similar Compounds: